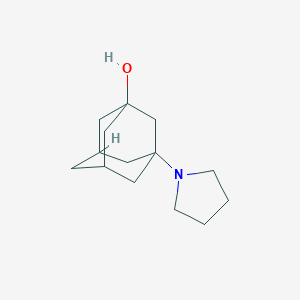![molecular formula C19H24N4O6S B14973024 2-(3,4-Dimethoxybenzenesulfonyl)-5,7-bis(propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[3,4-D]pyrimidine-4,6-dione](/img/structure/B14973024.png)
2-(3,4-Dimethoxybenzenesulfonyl)-5,7-bis(propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[3,4-D]pyrimidine-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxybenzenesulfonyl)-5,7-bis(propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[3,4-D]pyrimidine-4,6-dione is a complex organic compound with a unique structure that combines a pyrazolo[3,4-D]pyrimidine core with dimethoxybenzenesulfonyl and bis(propan-2-yl) groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxybenzenesulfonyl)-5,7-bis(propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[3,4-D]pyrimidine-4,6-dione typically involves multiple steps:
Formation of the Pyrazolo[3,4-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethoxybenzenesulfonyl Group: This is usually achieved through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Addition of Bis(propan-2-yl) Groups: This step involves alkylation reactions using alkyl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.
化学反应分析
Types of Reactions
2-(3,4-Dimethoxybenzenesulfonyl)-5,7-bis(propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[3,4-D]pyrimidine-4,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its interactions with biological macromolecules can provide insights into cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech fields.
作用机制
The mechanism of action of 2-(3,4-Dimethoxybenzenesulfonyl)-5,7-bis(propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[3,4-D]pyrimidine-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
相似化合物的比较
Similar Compounds
2-(3,4-Dimethoxybenzenesulfonyl)-5,7-bis(propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[3,4-D]pyrimidine-4,6-dione: This compound itself.
This compound analogs: Compounds with similar structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
属性
分子式 |
C19H24N4O6S |
|---|---|
分子量 |
436.5 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)sulfonyl-5,7-di(propan-2-yl)pyrazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C19H24N4O6S/c1-11(2)22-17-14(18(24)23(12(3)4)19(22)25)10-21(20-17)30(26,27)13-7-8-15(28-5)16(9-13)29-6/h7-12H,1-6H3 |
InChI 键 |
FNXMCJYFTWOAIF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C2=NN(C=C2C(=O)N(C1=O)C(C)C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B14972943.png)

![N-(3,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B14972951.png)
![3-(4-chlorophenyl)-1-(2-ethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B14972952.png)
![ethyl 1-{[5-(5-methyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonyl}piperidine-4-carboxylate](/img/structure/B14972969.png)
![4-chloro-N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B14972972.png)

![N,N-diethyl-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide](/img/structure/B14972985.png)
![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B14972996.png)
![Ethyl 5-(N-(6-methoxy-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfamoyl)-3-methylbenzofuran-2-carboxylate](/img/structure/B14973004.png)
![1-(3-Chlorophenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B14973010.png)
![3-(1,3-benzodioxol-5-yl)-5-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole](/img/structure/B14973015.png)
![N1-(2-chlorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14973030.png)
![N-(4-methoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B14973032.png)
